2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride
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Overview
Description
2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride is a complex organic compound with a unique structure that combines chromone and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride typically involves multiple steps. One common method includes the esterification of 2,3-dimethylchromone-8-carboxylic acid with diethylaminoethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The chromone ring can undergo oxidation to form quinone derivatives.
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2,3-Dimethylchromone-8-carboxylic acid and diethylaminoethanol.
Oxidation: Quinone derivatives of the chromone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride involves its interaction with specific molecular targets. The chromone ring can interact with various enzymes and receptors, modulating their activity. The ester and diethylaminoethyl groups can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Quinuclidinyl 3-methylflavone-8-carboxylate hydrochloride
- 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride
Uniqueness
2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
73771-75-2 |
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Molecular Formula |
C18H24ClNO4 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2,3-dimethyl-4-oxochromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-5-19(6-2)10-11-22-18(21)15-9-7-8-14-16(20)12(3)13(4)23-17(14)15;/h7-9H,5-6,10-11H2,1-4H3;1H |
InChI Key |
SHWXTWCJYFEHHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C.Cl |
Origin of Product |
United States |
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